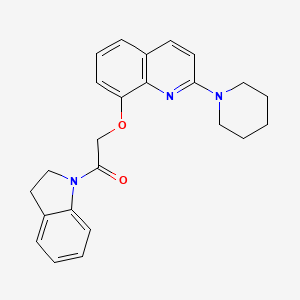
1-(Indolin-1-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Indolin-1-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)ethanone is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Indolin-1-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)ethanone, also known by its CAS number 923211-32-9, is a complex organic compound that incorporates indole, piperidine, and quinoline moieties. This unique structure suggests potential for a range of biological activities, making it an interesting subject for pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N3O2, with a molecular weight of approximately 387.5 g/mol. The compound features an indole ring that is known for its ability to interact with various biological targets, enhancing its potential bioactivity.
The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind effectively to various biological targets, while the quinoline and piperidine parts may enhance binding affinity and specificity. The compound's mechanism may involve:
- Signal Transduction : Modulating pathways that regulate cellular responses.
- Gene Expression : Influencing transcription factors that control gene activity.
- Metabolic Regulation : Affecting metabolic pathways through enzyme inhibition or activation.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast and skin cancer cells. For instance, derivatives related to this compound have shown enhanced inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in cancer progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Various quinoline derivatives have demonstrated effectiveness against bacterial strains, suggesting that the incorporation of the indole and piperidine moieties may enhance this activity .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally related to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE). Some related derivatives exhibited IC50 values below 20 μM, indicating promising cholinergic activity .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds. In the case of this compound:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of piperidine | Increased binding affinity |
| Variations in quinoline substitutions | Altered potency against specific targets |
| Indole modifications | Enhanced bioactivity in certain assays |
These modifications can significantly influence the compound's efficacy and selectivity towards biological targets.
Study on Anticancer Activity
In a study published in Molecules, researchers synthesized several derivatives based on the quinoline scaffold and assessed their cytotoxicity against HepG2 liver cancer cells using the MTT assay. The most potent compounds demonstrated IC50 values suggesting effective growth inhibition .
Cholinesterase Inhibition Research
Another study focused on evaluating the cholinesterase inhibitory activity of novel piperidine derivatives. The findings indicated that structural variations significantly impacted enzyme inhibition potency, highlighting the importance of SAR in drug design .
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23(27-16-13-18-7-2-3-9-20(18)27)17-29-21-10-6-8-19-11-12-22(25-24(19)21)26-14-4-1-5-15-26/h2-3,6-12H,1,4-5,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSCGLYHLDUKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)N4CCC5=CC=CC=C54)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














